molecular formula C13H19N5O3S B11041838 Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate

Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate

Cat. No.: B11041838
M. Wt: 325.39 g/mol
InChI Key: NCUVOJHDGFGERP-TWGQIWQCSA-N
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Description

Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound featuring a triazine ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated triazine derivatives.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential drug candidate. Its structural features make it a promising scaffold for the development of new therapeutics, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with specific molecular targets. The triazine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thiazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is unique due to its combination of a triazine and thiazole ring within the same molecule. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H19N5O3S

Molecular Weight

325.39 g/mol

IUPAC Name

methyl (2Z)-2-[(2E)-2-[(3-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C13H19N5O3S/c1-3-4-5-18-7-14-12(15-8-18)17-13-16-11(20)9(22-13)6-10(19)21-2/h6H,3-5,7-8H2,1-2H3,(H2,14,15,16,17,20)/b9-6-

InChI Key

NCUVOJHDGFGERP-TWGQIWQCSA-N

Isomeric SMILES

CCCCN1CNC(=NC1)/N=C/2\NC(=O)/C(=C/C(=O)OC)/S2

Canonical SMILES

CCCCN1CNC(=NC1)N=C2NC(=O)C(=CC(=O)OC)S2

Origin of Product

United States

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